2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
- The compound's derivatives, like those studied by Rao et al. (2014) and Kesternich et al. (2010), demonstrate intriguing crystal structures, offering insights into molecular conformations and interactions, vital for understanding material properties and guiding synthesis strategies (Rao et al., 2014); (Kesternich et al., 2010).
Synthesis and Reactivity
Research by Moskvina et al. (2015) demonstrates the use of related compounds in synthesizing diverse heterocyclic structures, crucial for developing new pharmaceuticals and materials (Moskvina et al., 2015).
Studies like Baarschers and Vukmanich (1986) explore the synthesis pathways of methoxychlor derivatives, contributing to the understanding of organic synthesis techniques and potential industrial applications (Baarschers & Vukmanich, 1986).
Antimicrobial and Biological Activities
The antimicrobial properties of derivatives have been studied by Nagamani et al. (2018), indicating potential applications in developing new antimicrobial agents (Nagamani et al., 2018).
Akamanchi et al. (1999) researched the compound's analogues for platelet aggregation inhibitory activity, suggesting applications in cardiovascular therapies (Akamanchi et al., 1999).
Chemical Analysis and Identification
Dallakian et al. (1998) explored the mass spectrometric and pyrolytic behavior of isoxazolinyl acetophenones, aiding in the analytical identification of these compounds in various contexts (Dallakian et al., 1998).
The synthesis and structural characterization by Kudelko et al. (2007) further enhance the understanding of this compound, which is crucial for its application in various fields like materials science (Kudelko et al., 2007).
properties
IUPAC Name |
2,2-dihydroxy-1-(3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,9,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXUNLVBVNVHHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725402 | |
Record name | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone | |
CAS RN |
1172965-47-7 | |
Record name | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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